molecular formula C13H10O2 B1337557 2-Hydroxy-5-phenylbenzaldehyde CAS No. 1761-63-3

2-Hydroxy-5-phenylbenzaldehyde

Cat. No.: B1337557
CAS No.: 1761-63-3
M. Wt: 198.22 g/mol
InChI Key: NAUBSKHQFFCEMQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-phenylbenzaldehyde is an organic compound with the molecular formula C13H10O2. It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a phenyl group at the fifth position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-phenylbenzaldehyde can be synthesized through several methods. One common method involves the condensation of salicylaldehyde with benzene in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar condensation methods. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-phenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: 2-Hydroxy-5-phenylbenzoic acid.

    Reduction: 2-Hydroxy-5-phenylbenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-5-phenylbenzaldehyde serves as a significant intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Knoevenagel Condensation : This reaction is crucial for synthesizing coumarin derivatives, where this compound acts as a starting material when reacted with other compounds like triethyl phosphonoacetate .
  • Reduction Reactions : The aldehyde group can be reduced to form corresponding alcohols, expanding its utility in synthetic organic chemistry.

Biological Activities

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic effects:

  • Lead Compound in Drug Development : Its unique functional groups make it a candidate for synthesizing novel pharmaceuticals aimed at targeting specific biological pathways .
  • Sirtuin Inhibition : Analog studies have shown that derivatives of this compound can inhibit sirtuins, enzymes involved in cellular regulation and longevity, highlighting its potential in age-related disease research .

Industrial Applications

The industrial applications of this compound include:

  • Production of Dyes and Fragrances : Its aromatic properties make it suitable for use in the formulation of dyes and fragrances, contributing to the fine chemicals sector.
  • Chemical Manufacturing : The compound is utilized in the production of various fine chemicals due to its reactivity and versatility in chemical transformations.

Case Study 1: Synthesis of Coumarin Derivatives

A study demonstrated the efficiency of using this compound in the Knoevenagel reaction with triethyl phosphonoacetate. This reaction yielded high amounts of coumarin derivatives under optimized conditions, showcasing the compound's utility as a synthetic precursor .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, researchers evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant antimicrobial activity, suggesting that this compound could be further developed into an effective antimicrobial agent.

Case Study 3: Sirtuin Inhibition Mechanism

A recent study explored analogs derived from this compound for their ability to inhibit sirtuin enzymes. The findings revealed that modifications to the compound could enhance its inhibitory effects, providing insights into potential therapeutic applications for age-related diseases .

Uniqueness of this compound

The presence of both hydroxyl and phenyl groups distinguishes this compound from similar compounds. This combination enhances its chemical reactivity and biological activity, making it valuable across multiple research domains.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-phenylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the phenyl group at the fifth position.

    5-Phenylsalicylaldehyde: Similar structure but with different substitution patterns.

Uniqueness

2-Hydroxy-5-phenylbenzaldehyde is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Hydroxy-5-phenylbenzaldehyde, also known as salicylaldehyde derivative, is an organic compound with the molecular formula C₁₃H₁₀O₂. Its structure features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a phenyl ring at the 2 and 5 positions, respectively. This unique arrangement of functional groups contributes to its diverse biological activities.

The compound exhibits distinct chemical reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups enable this compound to participate in hydrogen bonding and various nucleophilic and electrophilic reactions, which can modulate biological pathways. The interaction with molecular targets can lead to potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Antibacterial Properties

Research has demonstrated that this compound possesses notable antibacterial activity. In a study assessing its effectiveness against various bacterial pathogens, it was found that derivatives of this compound showed significant inhibition against strains such as Escherichia coli and Bacillus subtilis. The results indicated that certain synthesized derivatives exhibited comparable or superior antibacterial effects relative to standard antibiotics .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies suggest that it can reduce oxidative damage in cells, thereby protecting organ integrity and cellular functions. This property is particularly relevant in the context of diseases associated with oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound derivatives against four bacterial pathogens: Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis. The results showed that several compounds derived from this aldehyde exhibited strong antibacterial effects, with specific derivatives demonstrating efficacy across all tested bacteria except for Bacillus subtilis .
  • Synthesis of Schiff Bases : In another investigation, this compound was used as a precursor for synthesizing Schiff bases. These derivatives were screened for biological activity, revealing promising results in terms of antibacterial properties against multiple pathogens .
  • Coordination Chemistry : Research has explored the ability of this compound to form complexes with metal ions. This interaction suggests potential applications in coordination chemistry and catalysis, highlighting the compound's versatility beyond its biological activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Hydroxybenzaldehyde Lacks phenyl group at the fifth positionLimited antibacterial activity
5-Phenylsalicylaldehyde Similar structure but different substitution patternsEnhanced anti-inflammatory properties
3-Chloro-2-hydroxy-5-phenylbenzaldehyde Contains a chloro group at the third positionPotential inhibitor of cytochrome P450 enzymes

Properties

IUPAC Name

2-hydroxy-5-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483067
Record name 2-hydroxy-5-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1761-63-3
Record name 4-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1761-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-5-phenylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Fahmy, A. M.; Revue Roumaine de Chimie 1985, V30(8), P749-52) Bromosalicaldehyde (S1, 525 mg, 2.6 mmol), phenylboronic acid (S2, 349 mg, 2.86 mmol), Pd(dppf)Cl2.CH2Cl2 (106 mg, 0.13 mmol) and Na2CO3 (413 mg, 3.9 mmol) were dissolved in degassed DME/H2O (3:1) and stirred at reflux (100° C.) for 5 h. After cooling, the mixture was poured into water and extracted with DCM (3×100 ml). The combined organic layers were dried over Na2SO4 and the residue purified by silica gel chromatography (Et2O, 100%) to afford the title compound (250 mg, 50%).
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349 mg
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413 mg
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50%

Synthesis routes and methods III

Procedure details

22 g of p-phenylphenol was dissolved in 95% ethanol; a solution of 40 g of sodium hydroxide in 80 ml of water was rapidly added. The resulting solution was heated to 75°-80° C. and 20 ml of chloroform was added over a one-hour period, the mixture being gently refluxed. The mixture then was stirred for three hours, cooled and the ethanol and excess chloroform were evaporated under reduced pressure. The resulting residue was cooled and poured into cold water. The resulting mixture was acidified by slow addition of hydrochloric acid and extracted with ether. The solvent was evaporated from the extract under reduced pressure, the residue was poured in twice its volume of saturated sodium metabisulfite solution and the mixture was shaken vigorously for forty-five minutes. The resulting semisolid bisulfite addition compound was allowed to stand for one hour, filtered in the dark and washed with small portions of ethanol and ether to remove the phenol. The bisulfite addition compound with decomposed with dilute sulfuric acid, the mixture being warmed on a water-bath for thirty minutes. The cooled mixture was extracted with ether, dried (Na2SO4), and the solvent was evaporated under reduced pressure. The residue was treated with activated charcoal and recrystallized from ethanol/water to give 5-phenylsalicylaldehyde (1A). as yellow crystals, mp: 98°-99° C.
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22 g
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40 g
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80 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

In an atmosphere of argon, 496 g (2.46 mol) of 5-bromosalicylaldehyde, 361 g (2.96 mol) of phenylboronic acid, 57 g (49.0 mmol) of tetraxis(triphenylphosphine)palladium(0), 8.6 L of DME and 784 g of sodium carbonate/3.7 L of water were charged, and subjected to heating under reflux with stirring for 17 hours. After cooling the resultant to room temperature, 3 L of toluene was added, and then an aqueous layer was removed. An organic layer was washed with water, and dried with magnesium sulfate. The solvent was distilled off under a reduced pressure. The crystals were purified by silica gel chromatography, whereby 382 g of 3-formyl-4-hydroxybiphenyl was obtained (yield: 78%).
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496 g
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361 g
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tetraxis(triphenylphosphine)palladium(0)
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57 g
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8.6 L
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3.7 L
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3 L
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Synthesis routes and methods V

Procedure details

22 g of phenylphenol was dissolved in 95% ethanol; a solution of 40 g of sodium hydroxide in 80 ml of water was rapidly added. The resulting solution was heated to 75°-80° C. and 20 ml of chloroform was added over a one-hour period, the mixture being gently refluxed. The mixture then was stirred for three hours, cooled and the ethanol and excess chloroform were evaporated under reduced pressure. The resulting residue was cooled and poured into cold water. The resulting mixture was acidified by slow addition of hydrochloric acid and extracted with ether. The solvent was evaporated from the extract under reduced pressure, the residue was poured in twice its volume of saturated sodium metabisulfite solution and the mixture was shaken vigorously for forty-five minutes. The resulting semisolid bisulfite addition compound was allowed to stand for one hour, filtered in the dark and washed with small portions of ethanol and ether to remove the phenol. The bisulfite addition compound was decomposed with dilute sulfuric acid, the mixture being warmed on a water-bath for thirty minutes. The cooled mixture was extracted with ether, dried (Na2SO4), and the solvent was evaporated under reduced pressure. The residue was treated with activated charcoal and recrystallized from ethanol/water to give 5-phenylsalicylaldehyde (1A), as yellow crystals, mp: 98°-99° C.
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22 g
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40 g
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80 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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